N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiophene ring, a benzamide moiety, and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzamide moiety: This step involves the reaction of the thiophene derivative with 3,4,5-trimethoxybenzoic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-N-(2,3-dihydro-1lambda6-thiophen-3-yl)-3,4,5-trimethoxybenzamide: Lacks the dioxo group.
N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-2-yl)-3,4,5-trimethoxybenzamide: Different position of the thiophene ring.
Uniqueness
N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of the dioxo group on the thiophene ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6S/c1-14-8-15(2)10-18(9-14)23(17-6-7-30(25,26)13-17)22(24)16-11-19(27-3)21(29-5)20(12-16)28-4/h6-12,17H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNISLBUOMXSKGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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